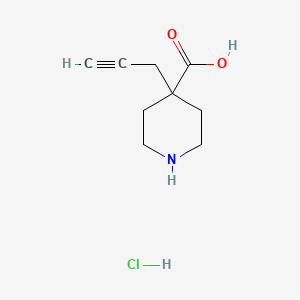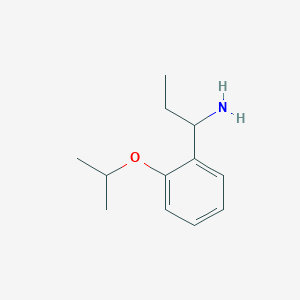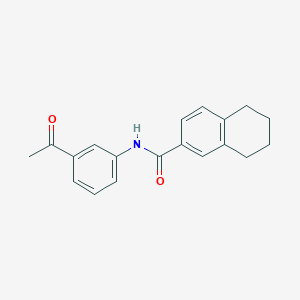![molecular formula C18H13FN6O3 B2651960 3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-46-6](/img/structure/B2651960.png)
3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonyl bromides with active methylene compounds. This affords the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The compound undergoes various reactions to form different derivatives. For instance, it reacts with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of >340 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) spectrum shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .Scientific Research Applications
Antibacterial Activity
A derivative of pyrimidine containing the triazolopyrimidine ring has shown potential in antibacterial activity. These compounds have been evaluated for their efficacy against various microbial strains, indicating a promising direction for new antibacterial agents (Lahmidi et al., 2019).
Antimicrobial Agents
New derivatives of triazolopyrimidin-5-one, synthesized through specific reactions, have been evaluated for their antimicrobial activities. These studies suggest the potential of such compounds in developing effective antimicrobial agents (Farghaly & Hassaneen, 2013).
Anticancer Agents
Triazolopyrimidines have been explored as anticancer agents with a unique mechanism of tubulin inhibition. The synthesis and structure-activity relationship (SAR) of these compounds offer insights into their potential as effective cancer treatments (Zhang et al., 2007).
Antiviral Action
Azolo[1,5-a]pyrimidines, including derivatives of triazolopyrimidine, have been studied for their antiviral properties. These compounds have shown promising results in suppressing the multiplication of various viruses, indicating their potential in antiviral drug development (Pilicheva et al., 2004).
Supramolecular Chemistry
Novel pyrimidine derivatives, including triazolopyrimidine, have been investigated in the context of supramolecular chemistry. Their ability to form hydrogen-bonded supramolecular assemblies is of interest for various applications in molecular recognition and material science (Fonari et al., 2004).
Anti-Tumor Activity
The anti-tumor activities of novel triazolo[1,5-a]pyrimidines have been evaluated in cancer cells, where they induced cellular apoptosis and inhibited the epithelial-to-mesenchymal transition process. This highlights their potential as promising anti-cancer drugs (Safari et al., 2020).
Mechanism of Action
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O3/c19-14-5-1-13(2-6-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-3-7-15(8-4-12)25(27)28/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMEETWOAFLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)
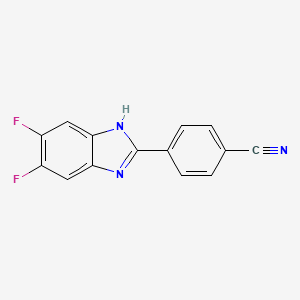
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)

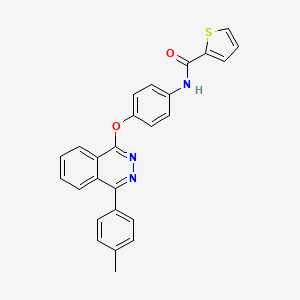
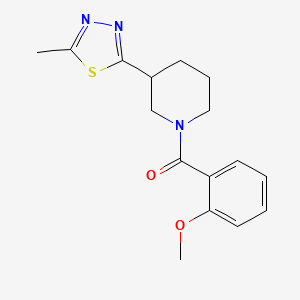
![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
